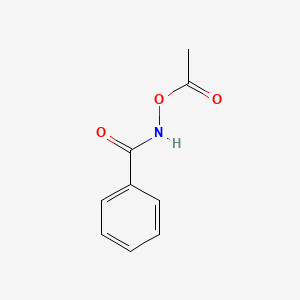

O-Acetyl benzohydroxamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21251-12-7 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

benzamido acetate |

InChI |

InChI=1S/C9H9NO3/c1-7(11)13-10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12) |

InChI Key |

RFFDILAIXBRFGO-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1 |

Other CAS No. |

21251-12-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Derivatization of O Acetyl Benzohydroxamates

Established Protocols for O-Acetyl Benzohydroxamate Synthesis

The synthesis of O-acetyl benzohydroxamates is primarily achieved through the acylation of benzohydroxamic acids, a reaction that is both well-established and efficient.

The most common method for preparing this compound involves the acetylation of benzohydroxamic acid. evitachem.com This transformation is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. evitachem.comresearchgate.net The reaction involves the nucleophilic attack of the hydroxylamino group of the benzohydroxamic acid on the carbonyl carbon of the acetylating agent.

| Solvent | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| Acetonitrile (B52724) | Pyridine (B92270) | 303 | Data not specified | Determined from slope of temperature-dependent plot |

| Dioxane | Pyridine | 308 | Data not specified | |

| Acetonitrile | Triethylamine | Not specified | Higher than with Pyridine | Not specified |

| Dioxane | Triethylamine | Not specified | Higher than with Pyridine | Not specified |

Note: Specific rate constant values were not provided in the abstract, but the table reflects the reported relationships and parameters studied.

Acetylation of the metal salts (potassium or silver) of O-alkylhydroxamic acids also serves as a route to the corresponding O-acetyl products, often in high yield. publish.csiro.au

Beyond the direct acylation of benzohydroxamic acids, alternative methods for the synthesis of O-acylhydroxamates have been developed. A notable approach involves the reaction of oxime chlorides with carboxylic acids, which provides a practical and efficient route to a broad range of functionalized O-acylhydroxamates in high yields. researchgate.netresearchgate.net

Another specialized method is the diazotization of O-alkylbenzamidoximes. For example, the diazotization of O-(n-propyl)benzamidoxime using acetic acid has been shown to stereospecifically yield the Z-isomer of the corresponding O-acetylated product. rsc.org This reaction is proposed to proceed through an intermediate N-alkoxynitrilium ion. rsc.org

Chemospecific Derivatization Approaches for this compound Scaffolds

The this compound scaffold is amenable to a variety of chemospecific derivatizations, allowing for the introduction of diverse functional groups on the benzoyl moiety, the O-acetyl group, and the N-hydroxamate group.

The benzoyl ring of O-acetyl benzohydroxamates can be functionalized through various modern synthetic methods. A prominent example is the use of the N-OAc amido moiety as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org In a Rh(III)-catalyzed oxidative [4+1] cycloaddition with α-diazoesters, the ortho-C-H bond of the benzoyl ring is selectively functionalized to afford benzolactams. rsc.org This methodology is tolerant of a wide range of substituents on the benzoyl ring, including both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -NO₂, -CF₃, -Cl, -Br) groups, leading to the corresponding substituted lactams in good to excellent yields. rsc.org

| Substituent on Benzoyl Ring | Product | Yield (%) |

|---|---|---|

| H | Benzolactam (3a) | 93 |

| p-OMe | p-Methoxybenzolactam (3b) | 93 |

| p-Me | p-Methylbenzolactam (3c) | 85 |

| p-NO₂ | p-Nitrobenzolactam (3d) | 76 |

| p-CF₃ | p-Trifluoromethylbenzolactam (3e) | 87 |

| p-Cl | p-Chlorobenzolactam (3f) | 88 |

| p-Br | p-Bromobenzolactam (3g) | 82 |

Furthermore, O-acetyl benzohydroxamic acids bearing various substituents on the aromatic ring are competent coupling partners in other transformations, such as the copper-mediated N-amidation reactions. nih.gov

The N-O bond within the this compound core provides a unique site for functionalization. A significant development in this area is the copper-mediated cross-coupling of O-acetyl hydroxamic acids with organostannanes and boronic acids. nih.gov This reaction proceeds under non-basic and non-oxidizing conditions to form a wide variety of amides. The transformation involves the cleavage of the N-O bond and the formation of a new carbon-nitrogen bond, effectively functionalizing the nitrogen of the original hydroxamate. nih.gov This method is compatible with various aryl, heteroaryl, and alkenyl organometallic reagents and accommodates significant variation in the acyl moiety of the hydroxamate. nih.gov

| O-Acetyl Hydroxamate | Organometallic Reagent | Product Type | Yield (%) |

|---|---|---|---|

| O-Acetyl benzohydroxamic acid | Phenyl boronic acid | N-Phenylbenzamide | 69 |

| O-Acetyl benzohydroxamic acid | Phenyltributylstannane | N-Phenylbenzamide | Good |

| O-Acetyl benzohydroxamic acid | 2-Thienyltributylstannane | N-(2-Thienyl)benzamide | Good |

| O-Acetyl benzohydroxamic acid | (E)-Styryltributylstannane | N-Styrylbenzamide | Good |

| O-Acetyl-4-iodobenzohydroxamic acid | Phenyltributylstannane | N-Phenyl-4-iodobenzamide | Good |

Note: "Good" yields were reported without specific percentages in the abstract.

Additionally, the E-isomers of O-acyl isoamides, which can be formed from O-acetyl benzohydroxamates, can undergo a thermal O→N evitachem.comniscpr.res.in acyl migration to yield N-acyl-N-benzoyl-O-alkylhydroxylamines, representing a rearrangement-based functionalization. rsc.org

O-Acetyl Benzohydroxamates as Versatile Precursors and Reagents in Complex Organic Synthesis

The unique reactivity of O-acetyl benzohydroxamates makes them valuable precursors and reagents in the construction of complex molecular architectures. Their ability to act as directing groups and participate in selective bond-forming reactions underscores their synthetic utility.

As previously mentioned, they are key reactants in the Rh(III)-catalyzed [4+1] cycloaddition for the synthesis of benzolactams. rsc.org In this process, the N-O acetyl amido group serves as an internal oxidant and a directing group to facilitate the selective C-H activation at the ortho-position of the benzoyl ring. rsc.org

The copper-mediated cross-coupling with boronic acids and organostannanes provides a mild and chemoselective method for amide bond formation. nih.gov This is particularly useful in complex synthetic settings where base-sensitive functional groups must be preserved, offering a valuable alternative to traditional amidation protocols. nih.gov

Furthermore, O-acyl hydroxamates can serve as precursors to highly reactive acylnitroso species. These intermediates are potent dienophiles in nitrosocarbonyl hetero-Diels-Alder reactions, enabling the rapid construction of complex heterocyclic scaffolds like 3,6-dihydro-1,2-oxazines. nih.gov These cycloadducts can then be further transformed into a variety of functionalized molecules, including amino alcohols. nih.gov

Applications in N-Amidation Reactions via Cross-Coupling Methodologies

O-Acetyl benzohydroxamates have been successfully employed as effective amidating agents in copper-mediated cross-coupling reactions. nih.govemory.edu This methodology provides a valuable alternative to traditional amidation protocols, proceeding under neutral and non-oxidizing conditions. The reaction facilitates the formation of a wide array of N-substituted amides and enamides by coupling O-acetyl hydroxamic acids with various organostannanes and boronic acids. nih.govemory.edu

The process is particularly noteworthy for its chemoselectivity. In the presence of a copper(I) source, the reaction proceeds via the selective cleavage of the N–O bond in the this compound, leading to the desired N-amidation product. This is in contrast to reactions conducted with copper(II), which predominantly favor N-arylation. nih.gov The reaction accommodates a broad range of functional groups on both the organometallic reagent and the hydroxamic acid, highlighting its synthetic utility. nih.gov

A proposed mechanism involves the oxidative addition of the O-acetylhydroxamic acid to a Cu(I) center. nih.gov The resulting intermediate is thought to be less electrophilic and may form stable dimeric structures, which could explain the need for stoichiometric amounts of the copper reagent in some cases. nih.gov

Table 1: Copper-Mediated N-Amidation with this compound

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-Phenylbenzamide | 69 |

| p-Tolylboronic acid | N-(p-Tolyl)benzamide | 75 |

| 2-Thienylboronic acid | N-(2-Thienyl)benzamide | 62 |

| Tributyl(phenyl)stannane | N-Phenylbenzamide | 85 |

| Tributyl(2-furyl)stannane | N-(2-Furyl)benzamide | 78 |

| Tributyl(styryl)stannane | N-Styrylbenzamide | 71 |

Data sourced from Liebeskind, et al. nih.gov

Utility in Metal-Catalyzed Cycloaddition Reactions (e.g., Rhodium(III)-catalyzed [4+1] cycloaddition)

A significant application of O-acetyl benzohydroxamates is their participation in rhodium(III)-catalyzed formal oxidative [4+1] cycloaddition reactions with α-diazoesters. rsc.orgrsc.org This process provides a direct and efficient route to functionalized benzolactams, which are important structural motifs in medicinal chemistry. In this reaction, the N-OAc amido group of the benzohydroxamic acid acts as a directing group, enabling the selective functionalization of the ortho-C–H bond. rsc.orgrsc.org

The catalytic cycle is believed to commence with the formation of a five-membered rhodacycle intermediate through the elimination of acetic acid. rsc.org Subsequent coordination of the diazo compound and extrusion of dinitrogen generates a rhodium-carbene species. rsc.org This is followed by migratory insertion and reductive elimination to furnish the benzolactam product. rsc.org The reaction demonstrates excellent functional group tolerance, with both electron-donating and electron-withdrawing substituents on the aromatic ring of the benzohydroxamic acid being well-tolerated. rsc.org

Table 2: Rhodium(III)-Catalyzed [4+1] Cycloaddition of O-Acetyl Benzohydroxamates with Diazo Compounds

| Benzohydroxamate Substituent | Diazo Compound | Product | Yield (%) |

|---|---|---|---|

| H | Dimethyl diazomalonate | 3,3-Dimethyl 2-oxo-2,3-dihydro-1H-isoindole-1,1-dicarboxylate | 93 |

| 4-Me | Dimethyl diazomalonate | 3,3-Dimethyl 5-methyl-2-oxo-2,3-dihydro-1H-isoindole-1,1-dicarboxylate | 85 |

| 4-OMe | Dimethyl diazomalonate | 3,3-Dimethyl 5-methoxy-2-oxo-2,3-dihydro-1H-isoindole-1,1-dicarboxylate | 93 |

| 4-NO₂ | Dimethyl diazomalonate | 3,3-Dimethyl 5-nitro-2-oxo-2,3-dihydro-1H-isoindole-1,1-dicarboxylate | 76 |

| 4-Cl | Dimethyl diazomalonate | 5-Chloro-3,3-dimethyl 2-oxo-2,3-dihydro-1H-isoindole-1,1-dicarboxylate | 88 |

Data sourced from Wang, et al. rsc.org

Exploration in Other C-N and C-C Bond Forming Processes

Beyond the well-established applications in N-amidation and [4+1] cycloadditions, O-acetyl benzohydroxamates are valuable precursors for other carbon-nitrogen and carbon-carbon bond-forming reactions. They can serve as acyl nitrene precursors, which are highly reactive intermediates for C-N bond formation. sioc-journal.cn For instance, iridium-catalyzed intermolecular N-N coupling reactions using N-benzoyloxycarbamates, which are structurally related to O-acetyl benzohydroxamates, have been developed for the synthesis of hydrazides. sioc-journal.cn

Furthermore, the principles of C-H activation directed by the hydroxamate functionality can be extended to other coupling partners. While the focus has been on cycloadditions, the potential for intermolecular C-H amination and other C-N bond-forming reactions remains an active area of research. polyu.edu.hk The ability to generate a metal-acylnitrenoid intermediate opens up possibilities for various insertion and coupling reactions. sioc-journal.cn

In the realm of C-C bond formation, the versatility of organometallic intermediates derived from O-acetyl benzohydroxamates suggests potential for their involvement in cross-coupling reactions that forge new carbon-carbon bonds, although this area is less explored than C-N bond formation. icmpp.ro The fundamental steps of oxidative addition and reductive elimination, central to many cross-coupling cycles, are plausible with appropriately designed catalytic systems. icmpp.ro

Elucidation of Intricate Reaction Mechanisms and Kinetic Profiles Involving O Acetyl Benzohydroxamates

Mechanistic Investigations of Acylation and Rearrangement Pathways

The study of O-acetyl benzohydroxamates encompasses a variety of intriguing reaction mechanisms, including nucleophilic acylation, the classic Lossen rearrangement, and the interconversion between acyl isomers. These pathways are fundamental to understanding the reactivity and potential applications of this class of compounds.

The acylation of O-alkyl benzohydroxamates is a key process for the formation of O-acetyl benzohydroxamates and their analogues. Studies on the acetylation of O-benzyl benzohydroxamates with acetic anhydride (B1165640) in the presence of pyridine (B92270) have revealed a multi-step reaction dynamic. The initial step is not the direct N-acylation but rather the formation of (Z)-acetic O-benzylhydroximic anhydrides. These intermediates are considered the kinetically controlled products of the reaction. rsc.org

The subsequent conversion of these (Z)-acetic O-benzylhydroximic anhydrides to the thermodynamically more stable O-benzyl N-acetylbenzohydroxamate isomers is a nucleophile-catalyzed process. This rearrangement proceeds through a two-step intermolecular SN2 mechanism. The reaction involves O-benzyl benzohydroxamate anions and an acetylation reagent as key intermediates. rsc.org The rate of this nucleophilic catalyzed conversion can be described by the following rate equation:

Rate = k₂[anhydride][nucleophile] rsc.org

This rate law indicates that the reaction is second order, with the rate being dependent on the concentrations of both the hydroximic anhydride intermediate and the nucleophilic catalyst. Various nucleophiles can catalyze this isomerization, including tertiary nitrogen bases, acetate (B1210297) ions (AcO⁻), and bromide ions (Br⁻). Notably, the acetate ion is a more effective catalyst for this rearrangement than pyridine, by a significant margin. rsc.org

The formation of the initial (Z)-acetic O-benzylbenzohydroximic anhydrides is also a kinetically controlled process, with a rate equation described as:

Rate = k₃[hydroxamate][Ac₂O][pyridine] rsc.org

This suggests a third-order reaction, likely involving an SN2 attack of the hydroxamate on an acylpyridinium ion formed from the reaction of acetic anhydride and pyridine. rsc.org For reactions involving (Z)-acetic O-benzylhydroximic anhydrides with electron-donating substituents on the benzene (B151609) ring, there is also evidence of electrophilic catalysis by the acetylating agent. rsc.org

| Reaction Step | Proposed Mechanism | Rate Equation | Key Intermediates | Catalysts |

|---|---|---|---|---|

| Formation of (Z)-acetic O-benzylhydroximic anhydride | SN2 attack of hydroxamate on acylpyridinium ion | Rate = k₃[hydroxamate][Ac₂O][pyridine] | Acylpyridinium ion | Pyridine |

| Conversion to O-benzyl N-acetylbenzohydroxamate | Two-step intermolecular SN2 process | Rate = k₂[anhydride][nucleophile] | O-benzyl benzohydroxamate anions, acetylation reagent | Acetate ion, Pyridine, Bromide ion |

The Lossen rearrangement is a classical organic reaction that converts a hydroxamate ester into an isocyanate. wikipedia.orgunacademy.com When O-acetyl benzohydroxamate is the substrate, the reaction is typically initiated by a base. The mechanism begins with the deprotonation of the nitrogen atom of the O-acylated hydroxamic acid derivative by a base, forming its conjugate base. slideshare.netlscollege.ac.in

This is followed by a spontaneous and concerted rearrangement. In this key step, the aryl group attached to the carbonyl carbon migrates to the nitrogen atom. Simultaneously, a pair of electrons from the nitrogen forms a double bond with the carbonyl carbon, leading to the formation of an isocyanate. This process results in the expulsion of a carboxylate anion, in this case, the acetate ion, which acts as a good leaving group. wikipedia.orgslideshare.net

The resulting isocyanate is a highly reactive intermediate. In the presence of water, it can be hydrolyzed to a carbamic acid, which is unstable and readily decarboxylates to yield a primary amine and carbon dioxide. unacademy.comlscollege.ac.in If the reaction is carried out in the presence of an amine, the isocyanate can be trapped to form a urea (B33335) derivative. unacademy.com

Deprotonation: A base abstracts the acidic proton from the nitrogen of the this compound.

Concerted Rearrangement: The conjugate base undergoes a spontaneous rearrangement, involving the migration of the benzoyl group to the nitrogen and the elimination of the acetate leaving group, to form phenyl isocyanate.

Further Reactions of the Isocyanate: The phenyl isocyanate can then react with various nucleophiles. For example, with water, it forms an unstable carbamic acid that decomposes to aniline (B41778) and carbon dioxide.

Recent studies have also explored variations of the Lossen rearrangement that can occur under neutral conditions or can be promoted by nitriles, offering alternatives to the traditional base-mediated pathway. unacademy.com

The interconversion between O- and N-acyl isomers of benzohydroxamates is a significant aspect of their chemistry, with the N-acyl isomer generally being the more thermodynamically stable product. rsc.org The acetylation of O-benzyl benzohydroxamates provides a clear example of this isomerization process. The initially formed kinetic product, the (Z)-acetic O-benzylhydroximic anhydride, rearranges to the thermodynamically favored O-benzyl N-acetylbenzohydroxamate. rsc.org

The kinetics of this isomerization are dependent on the presence and nature of a nucleophilic catalyst. As previously mentioned, the rate law for this conversion is Rate = k₂[anhydride][nucleophile]. rsc.org The efficiency of the catalyst plays a crucial role in the rate of isomerization. For instance, the acetate ion is a significantly more potent catalyst for this rearrangement than pyridine. rsc.org This suggests that the basicity and nucleophilicity of the catalyst are important factors in facilitating the intermolecular SN2 process that leads to the N-acyl isomer.

The stability difference between the O- and N-acyl isomers can be attributed to the resonance stabilization of the amide bond in the N-acyl isomer, which is generally more significant than the resonance stabilization in the O-acyl isomer. This thermodynamic preference for the N-acyl form drives the isomerization process.

While detailed kinetic data such as rate constants and activation energies for the isomerization of a wide range of O-acetyl benzohydroxamates are not extensively documented in the reviewed literature, the principles derived from the study of O-benzyl benzohydroxamates provide a solid framework for understanding this process. The rate of interconversion is expected to be influenced by factors such as the nature of the acyl group, the substituents on the benzoyl ring, the solvent, and the catalyst used.

Metal-Catalyzed and Mediated Reaction Pathways of O-Acetyl Benzohydroxamates

O-Acetyl benzohydroxamates also participate in a range of metal-catalyzed reactions, which are of significant interest for the formation of carbon-nitrogen bonds and for the functionalization of C-H bonds.

A general and non-oxidative method for the N-amidation of organostannanes and boronic acids using O-acetyl hydroxamic acids in the presence of copper(I) sources has been developed. nih.gov This reaction provides a valuable route for the formation of amides under non-basic conditions. nih.govresearcher.lifeacs.org

While the detailed mechanism of this copper-mediated coupling is not fully elucidated, a plausible pathway has been proposed. nih.gov The reaction is thought to commence with the oxidative addition of the O-acetylhydroxamic acid to a Cu(I) species. nih.gov This initial step is supported by the observation that heating O-acetyl benzohydroxamic acid with one equivalent of Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) in THF leads to the formation of benzamide (B126) after aqueous workup. nih.gov

The proposed mechanism speculates the formation of imido intermediates of the type R₂C=NCuX₂. These intermediates are believed to be sufficiently electrophilic to undergo a rapid transmetalation reaction with either an organostannane or a boronic acid. nih.gov This transmetalation step is crucial for the formation of the new carbon-nitrogen bond. In contrast, the corresponding amido species (RCONHCuX₂) are thought to be less electrophilic and may form more stable dimeric structures, which would be more sluggish in the transmetalation step. nih.gov

The choice of the copper(I) source and solvent is critical for the success of the reaction. For the coupling with boronic acids, Cu(I) thiophene-2-carboxylate (CuTC) and copper(I) acetate (CuOAc) in THF at 60°C have been found to be effective. nih.gov For the coupling with organostannanes, stoichiometric amounts of Cu(I) diphenylphosphinate (B8688654) (CuDPP) in DMF at 60°C have proven to be useful. nih.gov

| Coupling Partner | Copper(I) Source | Solvent | Temperature | Key Mechanistic Feature |

|---|---|---|---|---|

| Phenylboronic acid | Cu(I) thiophene-2-carboxylate (CuTC) | THF | 60°C | Formation of electrophilic imido-copper intermediate |

| Organostannanes | Cu(I) diphenylphosphinate (CuDPP) | DMF | 60°C | Transmetalation with organostannane |

Rhodium(III) complexes are well-known catalysts for C-H activation and functionalization. While direct examples of Rh(III)-catalyzed reactions of O-acetyl benzohydroxamates are not prevalent in the reviewed literature, the mechanism of Rh(III)-catalyzed C-H activation of benzamides provides a strong model for the potential reactivity of O-acetyl benzohydroxamates.

The generally accepted mechanism for Rh(III)-catalyzed C-H activation of benzamides involves the formation of a five-membered rhodacycle intermediate. nih.gov This process is proposed to proceed via an initial N-H metalation of the amide, followed by an ortho-C-H activation step. nih.gov This cyclometalation process is a key step in many rhodium-catalyzed reactions that lead to the synthesis of heterocycles such as isoquinolones. nih.gov

In the context of an this compound, the amide-like nitrogen could similarly direct a rhodium(III) catalyst to the ortho-C-H bond of the benzoyl group. The O-acetyl group would likely remain as a spectator ligand during the initial C-H activation and cyclometalation steps. The resulting rhodacycle could then, in principle, undergo further reactions, such as insertion of alkynes or other unsaturated partners, in a manner analogous to what is observed with simple benzamides.

Studies on Free-Radical Generation and Homolytic Cleavage Processes

The generation of free radicals from this compound involves the homolytic cleavage of covalent bonds, a process in which the two electrons of a bond are distributed equally between the two resulting fragments. nih.gov This type of bond breaking, often initiated by thermal energy (thermolysis) or light (photolysis), results in the formation of highly reactive species with unpaired electrons. rsc.org The structure of this compound features several bonds susceptible to such cleavage, primarily the nitrogen-oxygen (N–O) bond, which is known to be relatively weak and a common site for initiating radical reactions in related O-acyl hydroxylamine (B1172632) derivatives. nih.govresearchgate.net

Homolysis of the N–O bond is a key pathway for generating radical intermediates. researchgate.net The cleavage of the Acyl-N bond (between the carbonyl carbon and nitrogen) or the O-Acetyl bond (between the oxygen and the acetyl group's carbonyl carbon) are also potential, though often less favored, pathways. The primary radical-generating process is typically the scission of the N–O single bond, yielding a benzoylamidyl radical and an acyloxy radical. These primary radicals can then undergo further reactions, such as decarboxylation, to form secondary radical species.

Detailed research findings on the specific radical species generated from this compound are based on analogies with related compounds and general principles of radical chemistry. For instance, the acetyl radical (CH₃CO•), a potential product, is a known intermediate in various chemical reactions and its reactivity with species like nitric oxide and nitrogen dioxide has been studied. rsc.org Similarly, the photochemistry of related compounds often involves complex pathways that can activate chemical processes for the formation of secondary products. nih.gov

The table below summarizes the potential homolytic cleavage pathways for this compound and the corresponding radical fragments that would be generated.

Investigation of Nucleophilic Reactivity and Solvent-Dependent Tautomerism of this compound Anions

The anion of benzohydroxamic acid, the benzohydroxamate anion, is a potent α-nucleophile. acs.org This enhanced reactivity, known as the alpha effect, is attributed to the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center. The anion's reactivity has been demonstrated in reactions with phosphate (B84403) esters, where it engages in efficient nucleophilic attack. nih.gov Studies show that the nucleophilic attack of the benzohydroxamate anion can proceed via multiple pathways, including attack at a phosphorus center or an aromatic carbon, leading to different intermediates and products. nih.gov In some reactions, the anion acts as a "self-destructive molecular scissor," losing its nucleophilic ability after reacting with its target. acs.org

The nucleophilicity of a series of related compounds can be quantitatively related to their basicity through the Brønsted catalysis equation, which is a linear free-energy relationship. wikipedia.org The equation takes the form: log(k) = β * pKa + C, where k is the rate constant, pKa is the acid dissociation constant of the conjugate acid of the nucleophile, and β (the Brønsted coefficient) provides insight into the transition state of the reaction. frontiersin.org A β value between 0 and 1 indicates the degree of bond formation in the transition state. For a series of substituted benzohydroxamate anions, a linear Brønsted plot would be expected, where electron-donating substituents would increase both the pKa and the nucleophilic rate constant.

The benzohydroxamate anion can exist in different tautomeric forms, primarily the keto (amide) form and the iminol (or hydroxy oxime) form. researchgate.netallresearchjournal.com Computational and spectroscopic studies on hydroxamic acids generally show that the keto tautomer is more stable. researchgate.net The position of this tautomeric equilibrium is sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the tautomers. core.ac.uk

Solvent effects play a crucial role in determining which tautomer predominates. nih.gov Polar protic solvents, such as water or ethanol, are expected to stabilize the more polar keto tautomer by forming hydrogen bonds with both the carbonyl oxygen and the N-H group of the anion. In contrast, non-polar aprotic solvents would offer less stabilization for the charged species, potentially shifting the equilibrium slightly more towards the less polar iminol form compared to protic solvents. Polar aprotic solvents like DMSO can also influence the equilibrium through strong dipole-dipole interactions. nih.gov The interplay of these interactions determines the relative populations of the tautomers in solution.

Advanced Computational and Theoretical Chemistry Approaches for O Acetyl Benzohydroxamates

Quantum Chemical Studies on Electronic Structure, Conformational Preferences, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of O-Acetyl benzohydroxamate. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived.

Detailed quantum chemical analyses elucidate the distribution of electrons within the this compound molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. Such studies can reveal correlations between electronic properties and the biological or chemical activity of the compound.

The stability of this compound can be quantified through the calculation of its total electronic energy and thermodynamic properties like enthalpy and Gibbs free energy. These calculations allow for a comparison of the stability of this compound with its isomers or related compounds, providing insights into its thermodynamic favorability.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions involving O-Acetyl benzohydroxamates. By locating and characterizing the structures of reaction intermediates and transition states on the potential energy surface, a detailed mechanistic understanding can be achieved.

Transition State Theory (TST) is a cornerstone of these investigations. ox.ac.ukwikipedia.org It posits that the rate of a reaction is governed by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. wikipedia.org Computational methods are used to locate the saddle point on the potential energy surface that corresponds to the transition state. youtube.com The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key parameter in the Arrhenius and Eyring equations that describe the temperature dependence of reaction rates. wikipedia.orglibretexts.org

For reactions such as hydrolysis, rearrangement, or reactions with nucleophiles, computational models can identify the structures of fleeting intermediates that may not be directly observable experimentally. The geometries, energies, and vibrational frequencies of these intermediates and transition states provide a step-by-step picture of the reaction mechanism. For example, in the acetylation of O-benzyl benzohydroxamates, computational studies can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes, by comparing the activation energies of the competing routes. rsc.org

Interactive Table: Key Parameters in Computational Reaction Modeling

| Parameter | Description | Computational Method | Importance |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Quantum Mechanics (e.g., DFT, ab initio) | Determines the reaction rate; a higher Ea corresponds to a slower reaction. |

| Transition State (TS) Geometry | The specific atomic arrangement at the highest point of the reaction energy profile. | Transition State Search Algorithms | Provides insight into the bond-making and bond-breaking processes during the reaction. |

| Reaction Intermediate | A transient species that is a local minimum on the reaction pathway. | Geometry Optimization | Helps to elucidate multi-step reaction mechanisms. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Thermochemical Calculations | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Theoretical Prediction of Reactivity, Regioselectivity, and Chemoselectivity in this compound Transformations

Reactivity can be predicted by analyzing various electronic descriptors derived from quantum chemical calculations. For instance, calculated atomic charges can indicate which sites in the molecule are most susceptible to nucleophilic or electrophilic attack. The energies of frontier molecular orbitals (HOMO and LUMO) are also powerful indicators of reactivity.

Regioselectivity, the preference for reaction at one site over another, can be predicted by comparing the activation energies for the formation of different products. For example, if a reaction can proceed via two different pathways leading to two different regioisomers, the pathway with the lower activation energy will be favored, and the corresponding product will be the major one. beilstein-journals.org This approach has been successfully used to predict the regioselectivity of various organic reactions. chemrxiv.org

Similarly, chemoselectivity, the preference for reaction with one functional group over another, can be computationally modeled. By calculating the activation barriers for the reaction of a reagent with different functional groups within the this compound molecule or in the presence of other reactive molecules, the most likely reaction to occur can be determined.

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of molecules and reactions, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of this compound in a more realistic environment.

A particularly important application of MD simulations is the study of solvent effects. researchgate.net The presence of a solvent can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the rate and mechanism of a reaction. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding. dovepress.comnih.gov By running simulations in different solvents, the role of the solvent in modulating the conformational preferences and reactivity of this compound can be understood. nih.gov For example, simulations can reveal how the solvent shell around the molecule rearranges during a reaction and how this rearrangement affects the energy barrier.

Biochemical and Molecular Biological Investigations of O Acetyl Benzohydroxamates

Enzyme Inhibition Mechanisms and Structure-Activity Relationships

O-Acetyl benzohydroxamate and its analogs, primarily benzohydroxamic acids, are significant subjects of biochemical research due to their potent inhibitory effects on various metalloenzymes. The core of their inhibitory action lies in the hydroxamic acid moiety, which acts as a powerful chelator of metal ions essential for the catalytic activity of these enzymes.

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional repression. nih.govdntb.gov.ua Benzohydroxamate analogs are among the most potent classes of HDAC inhibitors (HDACi). taylorandfrancis.com

The inhibitory mechanism is centered on the canonical three-part pharmacophore of these inhibitors: a cap group that interacts with the surface of the enzyme's active site, a linker region that occupies the hydrophobic tunnel, and a zinc-binding group (ZBG). taylorandfrancis.com For benzohydroxamates, the hydroxamic acid functional group serves as the ZBG. taylorandfrancis.comnih.gov This group coordinates the catalytic Zn²⁺ ion within the enzyme's active site in a bidentate fashion, effectively blocking the binding and hydrolysis of the natural acetyl-lysine substrate. epa.govtera.org This chelation mimics the transition state of the deacetylation reaction, leading to potent inhibition. nih.gov

Structure-activity relationship (SAR) studies have refined the design of benzohydroxamate-based HDACi to achieve greater potency and isoform selectivity. nih.govmdpi.com Key findings include:

Cap Group: The structure of the cap group is highly variable and crucial for determining isoform selectivity. For instance, larger, more complex cap groups can exploit the wider and shallower active site entrance of HDAC6, conferring selectivity over other isoforms. nih.govnih.gov

Linker: The length and composition of the linker are critical for correctly positioning the ZBG within the catalytic tunnel to interact with the zinc ion. taylorandfrancis.com

Zinc-Binding Group: While the hydroxamic acid is a potent ZBG, its ubiquity can lead to off-target effects on other metalloenzymes. nih.gov Despite this, it remains a cornerstone of many clinically evaluated HDAC inhibitors due to its high potency. taylorandfrancis.com

Benzohydroxamic acids have been developed as pan-HDAC inhibitors as well as inhibitors selective for specific isoforms, such as HDAC6 and HDAC8, by modifying these structural components. mdpi.com

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. creative-diagnostics.com This activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. Hydroxamic acids, including benzohydroxamate derivatives, are effective inhibitors of urease. nih.govberkeley.edu

The mechanism of urease inhibition by hydroxamates involves the direct interaction of the hydroxamic acid moiety with the two nickel ions (Ni²⁺) in the enzyme's active site. berkeley.edu The inhibitor binds as a bidentate ligand, with the carbonyl and hydroxamate oxygen atoms chelating the nickel ions. berkeley.edu This binding mode obstructs the active site, preventing the substrate (urea) from accessing the catalytic machinery. nih.gov

SAR studies on urease inhibitors have shown that:

The hydroxamic acid group is essential for potent inhibition. nih.gov

Bulky substituents attached to the pharmacophore can decrease inhibitory activity by causing steric hindrance and preventing the inhibitor from easily entering the active site pocket. nih.govberkeley.edu

The inhibitor's structure should ideally mimic the binding mode of urea to the active site. berkeley.edu

The interaction is stabilized by multiple non-covalent forces, including hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues in the active site. nih.gov

Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. For benzohydroxamate-based inhibitors, these analyses reveal key parameters like the inhibition constant (Kᵢ) and the type of inhibition.

HDAC Inhibition: Hydroxamate-based HDAC inhibitors, in contrast to other classes like benzamides, typically exhibit fast-on/fast-off binding kinetics. wikipedia.org They are generally competitive inhibitors, meaning they compete with the substrate for binding to the active site. nih.gov The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which for many benzohydroxamate analogs falls in the nanomolar to low micromolar range. nih.gov The timing and extent of cellular histone acetylation have been shown to mirror the association and dissociation kinetic rates of these inhibitors. wikipedia.org

Urease Inhibition: The kinetics of urease inhibition by hydroxamic acids can be complex, often characterized as slow-binding inhibition. berkeley.edu Some studies report biphasic kinetics, with an initial rapid binding event followed by a slower isomerization to a more tightly bound enzyme-inhibitor complex. nih.gov The inhibition is typically of a mixed or non-competitive type. creative-diagnostics.comberkeley.edu IC₅₀ values for hydroxamic acid inhibitors of urease are commonly in the micromolar range. nih.gov

Interactive Table: Kinetic Parameters of Hydroxamate-Based Enzyme Inhibitors The data presented below is a compilation of representative values from various research contexts and may not be specific to this compound itself but to its analog class.

Inhibitor Class Enzyme Target Kinetic Parameter Typical Value Range Inhibition Type Binding Kinetics Benzohydroxamate Analogs HDACs (e.g., HDAC6) IC₅₀ nM to low µM Competitive Fast-on/Fast-off Hydroxamic Acids (General) Urease IC₅₀ µM Mixed/Non-competitive Slow-binding/Biphasic

Molecular Interactions with Nucleic Acids and Proteins

This compound possesses a reactive N-acetoxy group, which can act as a leaving group in nucleophilic substitution reactions. This reactivity underlies its potential to form covalent adducts with biological macromolecules like nucleic acids and proteins, a mechanism shared by other carcinogenic N-acetoxy-N-arylacetamides.

The formation of DNA adducts is a critical event in chemical carcinogenesis, often leading to mutations if not repaired. nih.gov Reactive esters, such as N-acetoxy-arylacetamides, can react directly with the nucleophilic centers on DNA bases. nih.govnih.gov

The proposed mechanism for adduct formation by this compound involves the nucleophilic attack by atoms on the DNA bases, particularly guanine (B1146940) and adenine, on the nitrogen of the hydroxamate. This attack displaces the acetate (B1210297) ion as a leaving group, resulting in a covalent bond between the benzoyl moiety and the nucleic acid base. Guanine is a frequent target for such electrophiles, with reactions occurring at several positions, including the N7, O⁶, and C8 atoms. immunechem.com

Studies on analogous compounds have shown that:

Guanosine Adducts: The major reaction products are often formed at the C8 and N² positions of guanine. immunechem.com

Adenosine Adducts: Reactions can occur at the N⁶ position of adenine. nih.gov

Polyguanylic Acid: As a polymer of guanine, polyguanylic acid is a highly susceptible target for adduct formation through the same mechanisms described for guanosine.

These covalent modifications distort the DNA helix, which can interfere with replication and transcription, potentially leading to point mutations or frameshift mutations.

In addition to reacting with nucleic acids, the electrophilic nature of this compound facilitates covalent modification of proteins. Protein acylation is a common post-translational modification that regulates protein function. wikipedia.orgnih.gov this compound can serve as an acetylating agent.

The primary pathways for protein modification involve the reaction of the compound with nucleophilic amino acid side chains:

Acylation: The acetyl group can be transferred to the ε-amino group of lysine residues (N-acetylation) or the hydroxyl groups of serine and threonine (O-acetylation). creative-diagnostics.comnih.gov This modification can alter the protein's charge, conformation, and interactions with other molecules. nih.gov

Covalent Adduct Formation: Alternatively, nucleophilic residues can attack the nitrogen, displacing the acetate group, similar to the mechanism with DNA. The sulfhydryl group of cysteine is a particularly strong nucleophile and a common target for such covalent binding. berkeley.edu

These modifications can lead to the inactivation of enzymes, disruption of protein-protein interactions, or the formation of neoantigens that can trigger an immune response. The covalent binding is often stable and can be characterized using techniques like mass spectrometry. berkeley.edu

Table: Mentioned Chemical Compounds

Compound Name This compound Benzohydroxamic acid Urea Ammonia Carbamate Guanine Adenine Guanosine Adenosine Lysine Cysteine Serine Threonine

Advanced Analytical Methodologies for O Acetyl Benzohydroxamates in Academic Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental to the analysis of O-Acetyl benzohydroxamate, enabling its separation from reactants, byproducts, and complex matrices, which is essential for isolation and purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical method would involve a gradient elution, starting with a higher polarity mobile phase (e.g., water with a small percentage of acid like formic acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol) to elute more nonpolar compounds. researchgate.net Purity is assessed by the presence of a single, sharp peak at a characteristic retention time, with the peak area being proportional to the concentration.

Gas Chromatography (GC) can also be utilized, particularly for assessing volatile impurities or for the analysis of thermally stable derivatives. epa.gov Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase volatility and thermal stability. A common derivatization technique is silylation, which replaces active hydrogens with a nonpolar group. Acylation with reagents like acetyl chloride or benzoyl chloride can also create ester products with different retention times, aiding separation from matrix interferences. nih.gov The purity is determined by analyzing the chromatogram for extraneous peaks. scispace.com

The mass balance method is a comprehensive approach to purity assessment, combining data from multiple techniques. researchgate.net This involves quantifying the main component using a primary method like HPLC or GC, and then separately measuring impurities such as water content (by Karl Fischer titration), residual solvents (by headspace GC), and inorganic impurities. researchgate.net

Table 1: Example HPLC Parameters for Analysis of Aromatic Compounds like this compound This table presents typical starting conditions that would be optimized for the specific analysis of this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Polar component of the mobile phase, aids in protonation and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute nonpolar compounds. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a standard bore column. |

| Detection | UV at 254 nm | Detects the aromatic ring in the compound. |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

Spectroscopic Characterization Techniques for Structural Elucidation of O-Acetyl Benzohydroxamates and Their Derivatives (e.g., NMR, Mass Spectrometry, UV/Vis Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methyl protons of the acetyl group, and a signal for the N-H proton. O-acetylation is known to cause significant downfield shifts for neighboring protons, which helps confirm the position of the acetyl group. nih.gov

¹³C NMR: This spectrum reveals the different types of carbon atoms. Signals corresponding to the carbonyl carbons (one from the benzoyl group, one from the acetyl group), the aromatic carbons, and the methyl carbon would be expected.

¹⁵N NMR: For isotopically enriched samples, ¹⁵N NMR can be used to prove the hydroxamic structure of the molecule in solution. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and provides structural information through fragmentation patterns. frontiersin.org For this compound (C₉H₉NO₃), the expected exact mass is approximately 179.06 Da. nih.gov Under electron ionization (EI), characteristic fragments would be observed. For instance, the loss of the acetyl group or the cleavage of the N-O bond would produce specific fragment ions that help confirm the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

UV/Vis Spectroscopy is used to study the electronic transitions within the molecule. Benzohydroxamic acid and its derivatives exhibit characteristic absorption spectra in the ultraviolet region due to the presence of the aromatic ring and conjugated systems. researchgate.netresearchgate.net The introduction of the O-acetyl group would be expected to cause a shift in the absorption maxima (λ_max) compared to the parent benzohydroxamic acid, providing evidence of the modification.

Table 2: Predicted Spectroscopic Data for this compound This table illustrates the expected data from key spectroscopic techniques based on the known structure and principles of spectroscopy.

| Technique | Parameter | Expected Observation/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ ≈ 7.4-7.8 ppm (multiplet) |

| N-H Proton | δ ≈ 9.0-11.0 ppm (broad singlet) | |

| Acetyl Methyl Protons | δ ≈ 2.2 ppm (singlet, 3H) | |

| ¹³C NMR | Benzoyl Carbonyl Carbon | δ ≈ 165 ppm |

| Acetyl Carbonyl Carbon | δ ≈ 170 ppm | |

| Aromatic Carbons | δ ≈ 127-133 ppm | |

| Acetyl Methyl Carbon | δ ≈ 21 ppm | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z ≈ 179 |

| Key Fragments | m/z ≈ 105 [C₆H₅CO]⁺, m/z ≈ 77 [C₆H₅]⁺, m/z ≈ 43 [CH₃CO]⁺ | |

| UV/Vis (in Methanol) | λ_max | ≈ 230 nm and 270 nm |

Quantitative Analysis Methods in Complex Research Matrices (e.g., LC-MS/MS, DAD)

For determining the concentration of this compound in complex biological or environmental samples, highly sensitive and selective methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices. nih.gov It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes interference from the matrix, allowing for accurate quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard is often employed to correct for matrix effects and variations in instrument response. semanticscholar.org

Diode-Array Detection (DAD) , also known as a Photodiode-Array (PDA) detector, is often used in conjunction with HPLC. A DAD detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This allows for the simultaneous quantification of the analyte at its optimal wavelength while also providing spectral information that can confirm peak identity and purity. While not as sensitive or selective as mass spectrometry, DAD is a robust and widely available technique for quantitative analysis when concentrations are sufficiently high.

Exploration of Novel Analytical Probes and Detection Strategies for O-Acetyl Benzohydroxamates

Advancements in analytical chemistry are leading to the development of novel strategies for the detection of specific molecules like this compound. While specific probes for this compound are not widely reported, research into probes for related functional groups offers a glimpse into future possibilities.

The development of fluorogenic probes is a promising area. These are molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target analyte. A probe could potentially be designed to react selectively with the hydroxamate moiety or to be cleaved by an enzyme that recognizes the O-acetyl group, leading to a "turn-on" fluorescence signal. bohrium.com

Bioorthogonal chemistry offers another avenue for developing novel detection strategies. researchgate.net An analogue of this compound could be synthesized containing a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified compound could be introduced into a biological system, and its presence and localization could then be detected by reacting it with a complementary probe, for example, a fluorescently-tagged molecule containing a cyclooctyne (B158145) (for an azide handle) via a "click" reaction. researchgate.net This approach would enable the specific visualization and tracking of the compound or its metabolites in complex biological environments. These emerging strategies hold the potential to provide powerful new tools for studying the role and fate of O-Acetyl benzohydroxamates in academic research.

Future Perspectives and Uncharted Territories in O Acetyl Benzohydroxamate Research

Exploration of Undiscovered Reaction Pathways and Synthetic Applications

O-Acetyl Benzohydroxamate is primed for investigation as a versatile intermediate in organic synthesis. Its reactivity is largely governed by the O-acyl hydroxamate functionality, which can be manipulated to forge new chemical bonds and construct complex molecular architectures. Future research will likely focus on harnessing this reactivity in controlled and innovative ways.

One of the most significant reaction pathways available to O-acetylated hydroxamic acids is the Lossen rearrangement . wikipedia.orglscollege.ac.in This reaction involves the conversion of the O-acyl hydroxamate to a highly reactive isocyanate intermediate upon treatment with base or heat. unacademy.com This isocyanate can then be trapped with various nucleophiles to generate a diverse array of products, such as ureas, carbamates, and amines. While the fundamental reaction is known, future explorations could focus on developing catalytic, asymmetric, or photochemically-induced versions of the rearrangement, expanding its synthetic utility.

Furthermore, this compound can function as an efficient acylating agent . The benzamido acetate (B1210297) structure suggests it could participate in acyl transfer reactions, potentially acetylating or benzoylating nucleophilic residues on other molecules. A notable parallel exists with O-acetylsalicylhydroxamic acid, which has been shown to act as an acetylating inhibitor of prostaglandin (B15479496) H2 synthase. nih.gov Investigating the scope of this compound as an acyl donor for specific functional groups under mild conditions could yield novel methods for chemoselective modification of complex biomolecules.

Another area ripe for exploration is the potential for O-to-N acyl shifts . Studies on related systems have shown that O-acylated hydroxamates can rearrange to their more thermodynamically stable N-acyl isomers. rsc.org Understanding the kinetics and mechanism of this isomerization for this compound could allow chemists to use it as a precursor to N-acetyl benzohydroxamate, effectively using the O-acetyl group as a temporary directing group before a controlled migration.

| Potential Reaction Pathway | Reactive Intermediate/Species | Potential Synthetic Application |

| Lossen Rearrangement | Phenylisocyanate | Synthesis of ureas, carbamates, and amines from a carboxylic acid precursor. wikipedia.orgunacademy.com |

| Acyl Transfer | Acetyl or Benzoyl Cation Equivalent | Site-specific acetylation or benzoylation of alcohols, amines, and thiols. |

| O-to-N Acyl Shift | N-Acetyl Benzohydroxamate | Controlled synthesis of N-acylated hydroxamates from an O-acylated precursor. rsc.org |

| Bioorthogonal Ligation | Isocyanate (via triggered rearrangement) | Covalent labeling of biomolecules in complex biological systems. |

Rational Design of Next-Generation Chemical Probes for Specific Biological Targets

The benzohydroxamic acid scaffold is a well-established zinc-binding group, crucial for the activity of numerous inhibitors targeting zinc-dependent metalloenzymes, most notably histone deacetylases (HDACs). ugent.bewikipedia.org this compound is an ideal starting point for the rational design of next-generation chemical probes that leverage this inherent biological activity in a controllable manner.

A primary strategy involves employing this compound as a pro-drug or pro-probe moiety. The acetyl group can act as a masking or "caging" group that renders the hydroxamic acid inactive as a metal chelator. This approach can enhance cell permeability and prevent off-target binding until the probe reaches its desired location. nih.govacs.org Subsequent cleavage of the acetyl group by specific intracellular enzymes, such as carboxylesterases, would unmask the hydroxamic acid, liberating the active inhibitor or chelator at the site of action. researchgate.net This activatable design allows for tissue- or cell-specific targeting, a significant advancement over constitutively active probes.

Future designs could incorporate reporter tags (e.g., fluorophores, biotin) or crosslinking agents into the benzoyl ring of the molecule. Such multi-functional probes would enable:

In vivo imaging: An esterase-activatable fluorescent probe could be used to visualize HDAC activity or esterase-rich compartments within living cells or organisms.

Target identification and validation: A probe featuring a photoreactive crosslinking group could, upon activation, covalently bind to its target enzyme, facilitating subsequent isolation and identification via mass spectrometry.

Activity-based protein profiling (ABPP): Probes that form a covalent bond with the target enzyme upon cleavage of the O-acetyl group could be used to profile the activity of entire enzyme families.

| Probe Design Strategy | Target Enzyme Class | Activation Mechanism | Prospective Application |

| Activatable Inhibitor | Histone Deacetylases (HDACs) | Intracellular esterase cleavage | Targeted cancer therapy, epigenetic studies. ugent.benih.gov |

| Fluorescent Reporter Probe | Carboxylesterases, HDACs | Enzyme-mediated deacetylation | Real-time imaging of enzyme activity in living cells. |

| Affinity-Based Probe | Zinc Metalloproteases | Deacetylation and chelation | Pull-down and identification of novel binding partners. |

| Covalent Crosslinking Probe | Unknown off-targets | Photo-activation or proximity-induced reaction | Target deconvolution and validation. |

Advanced Integration of Computational and Experimental Methodologies for Deeper Insights

To unlock the full potential of this compound, future research must seamlessly integrate cutting-edge computational and experimental techniques. This synergistic approach will provide unprecedented insight into the molecule's reactivity, conformational dynamics, and interactions with biological systems.

Computational methodologies will be pivotal in predicting and rationalizing the behavior of this compound.

Density Functional Theory (DFT): DFT calculations can be used to model the transition states and reaction energy profiles for processes like the Lossen rearrangement and O-to-N acyl shifts. researchgate.net This allows researchers to predict how different substituents on the aromatic ring would affect reaction rates, guiding the design of molecules with tailored reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within the active site of an enzyme, such as an esterase or an HDAC. nih.gov These simulations can reveal the key interactions necessary for substrate recognition and enzymatic turnover, providing a blueprint for designing highly specific probes and inhibitors.

Advanced experimental methodologies will be essential for validating computational predictions and exploring new chemical space.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to directly observe the formation and decay of short-lived intermediates, such as isocyanates generated during the Lossen rearrangement, providing definitive mechanistic evidence.

High-Resolution Mass Spectrometry: Modern mass spectrometry can be used to precisely identify the products of reactions between this compound and biomolecules. This is particularly relevant for characterizing the adducts it is known to form with DNA, which could elucidate mechanisms of mutagenicity and guide the design of safer derivatives. nih.govaacrjournals.org

| Methodology | Research Question Addressed | Expected Insight |

| Density Functional Theory (DFT) | What is the energetic barrier for the Lossen rearrangement? | Prediction of reaction kinetics and substituent effects on reactivity. researchgate.net |

| Molecular Dynamics (MD) | How does this compound orient within an esterase active site? | Understanding the molecular basis for enzymatic activation of pro-probes. nih.gov |

| Time-Resolved Spectroscopy | Can the phenylisocyanate intermediate be directly observed? | Confirmation of reaction mechanisms and lifetimes of reactive species. |

| Mass Spectrometry | What is the structure of the adduct formed with guanosine? | Elucidation of covalent modification pathways with biological macromolecules. nih.gov |

Identification of Novel Biochemical Applications beyond Current Knowledge

Beyond its potential as a precursor for metalloenzyme inhibitors, the unique reactivity of this compound could be exploited for entirely new biochemical applications. The challenge lies in creatively repurposing its chemical properties for use within a biological context.

One promising frontier is the development of novel bioorthogonal reactions . wikipedia.org A bioorthogonal reaction is one that occurs inside a living system without interfering with native biochemical processes. nih.gov A triggered Lossen rearrangement of an this compound derivative could serve as a novel bioorthogonal ligation strategy. For instance, a specifically designed precursor could be inert until it encounters a unique cellular trigger (e.g., a specific enzyme, a change in redox potential) that initiates rearrangement to the isocyanate, which then rapidly and covalently labels a nearby biomolecule containing a nucleophilic handle.

The ability of the parent compound, benzohydroxamic acid, to chelate metal ions like iron (Fe³⁺) suggests that this compound could be developed as a "pro-chelator" . wikipedia.org This system could be designed to release the active chelator only in specific biological environments where, for example, esterase activity is high or pH is altered. Such a tool could be used to study the roles of labile metal ions in signaling pathways or to develop therapies for diseases associated with metal dysregulation.

Finally, the potential of this compound as a targeted acylating agent in a biological setting warrants investigation. By analogy with other reactive acyl donors, it may be possible to design derivatives that selectively acylate specific proteins or other biomolecules, thereby modulating their function. This could lead to the development of novel covalent inhibitors or chemical tools for probing protein function in situ.

| Novel Application | Underlying Mechanism | Potential Biological Utility |

| Bioorthogonal Ligation | Triggered Lossen rearrangement to generate a reactive isocyanate. wikipedia.org | Covalent labeling of proteins or glycans in living cells for imaging or functional studies. |

| Pro-Chelator for Metal Ions | Enzyme- or environment-triggered deacetylation to release benzohydroxamic acid. | Targeted modulation of metal ion concentrations for studying metallobiology. wikipedia.org |

| Targeted Acylating Agent | Proximity-induced acyl transfer to a biological nucleophile. | Covalent modification and functional modulation of specific target proteins. |

| In Situ Synthesis of Signaling Molecules | Controlled decomposition to generate reactive species (e.g., nitroxyl (B88944) precursors). | Probing of cellular signaling pathways involving reactive nitrogen or oxygen species. |

Q & A

Q. How should researchers present complex reaction mechanisms in publications?

- Methodological Answer : Use Schemes to illustrate multi-step pathways (e.g., nucleophilic attack → Lossen rearrangement) . Tabulate kinetic parameters (e.g., kobs, half-life) and MS/NMR spectra in supplementary materials . For peer review, ensure raw data (e.g., HPLC chromatograms, crystal structures) are archived in repositories like CCDC (e.g., entry 2032776) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.